

The Solubility Profile of Cholesterol-PEG-Folate in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cholesterol-PEG-Folate in various organic solvents. Aimed at professionals in research and drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and illustrates the key cellular uptake mechanism relevant to this functionalized lipid.

Introduction to Cholesterol-PEG-Folate

Cholesterol-polyethylene glycol-folate (Cholesterol-PEG-Folate) is an amphiphilic conjugate widely utilized in the development of targeted drug delivery systems, particularly for cancer therapy. It consists of a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) linker, and a folate targeting moiety. The cholesterol component facilitates intercalation into lipid bilayers of nanocarriers like liposomes and micelles, enhancing their stability. The PEG linker provides a stealth characteristic, prolonging circulation time in the bloodstream. Most importantly, the terminal folate group enables active targeting of cells that overexpress the folate receptor, a common feature of many cancer cells. The solubility of this conjugate is a critical parameter for its synthesis, purification, formulation, and in vivo performance.

Solubility of Cholesterol-PEG-Folate in Organic Solvents



Cholesterol-PEG-Folate is a lipophilic lipid PEG conjugate.[1][2][3][4] Its solubility is influenced by the molecular weights of both the cholesterol and PEG components, as well as the specific organic solvent. While comprehensive quantitative data across a wide range of solvents is not readily available in published literature, manufacturer specifications and synthesis protocols provide valuable qualitative and semi-quantitative information. The conjugate is generally described as being soluble in a variety of organic solvents and also possessing good water solubility.[1][2][3][4]

Summary of Solubility Data

The following table summarizes the known solubility of Cholesterol-PEG-Folate in common organic solvents based on available data sheets and research articles. It is important to note that the molecular weight of the PEG chain can influence solubility, and the listed values should be considered as a general guide.

Organic Solvent	Temperature (°C)	Solubility (Qualitative/Semi- Quantitative)	Source
Dimethyl Sulfoxide (DMSO)	Room Temperature	Soluble	[5]
Dimethylformamide (DMF)	Room Temperature	Soluble	[5]
Chloroform (CHCl₃)	Room Temperature	Soluble	Nanocs Product Data
Dichloromethane (DCM)	Room Temperature	Likely Soluble (Used in synthesis)	General Synthesis Protocols
Tetrahydrofuran (THF)	Room Temperature	Soluble	[6]
Methanol	Room Temperature	Sparingly Soluble to Soluble	General PEG-Lipid Properties
Ethanol	Room Temperature	Sparingly Soluble to Soluble	General PEG-Lipid Properties
Warm Water	Not Specified	Soluble	[5]



Note: "Soluble" in the context of supplier data often implies forming a clear solution at a concentration of approximately 10 mg/mL. However, for precise applications, experimental verification is crucial.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for Cholesterol-PEG-Folate, standardized experimental protocols are necessary. The following are detailed methodologies adapted for this specific conjugate.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[7]

Objective: To determine the maximum concentration of Cholesterol-PEG-Folate that can dissolve in a specific organic solvent at a given temperature.

Materials:

- Cholesterol-PEG-Folate (solid)
- Selected organic solvent (analytical grade)
- Scintillation vials or sealed glass tubes
- Orbital shaker with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
- Volumetric flasks and pipettes

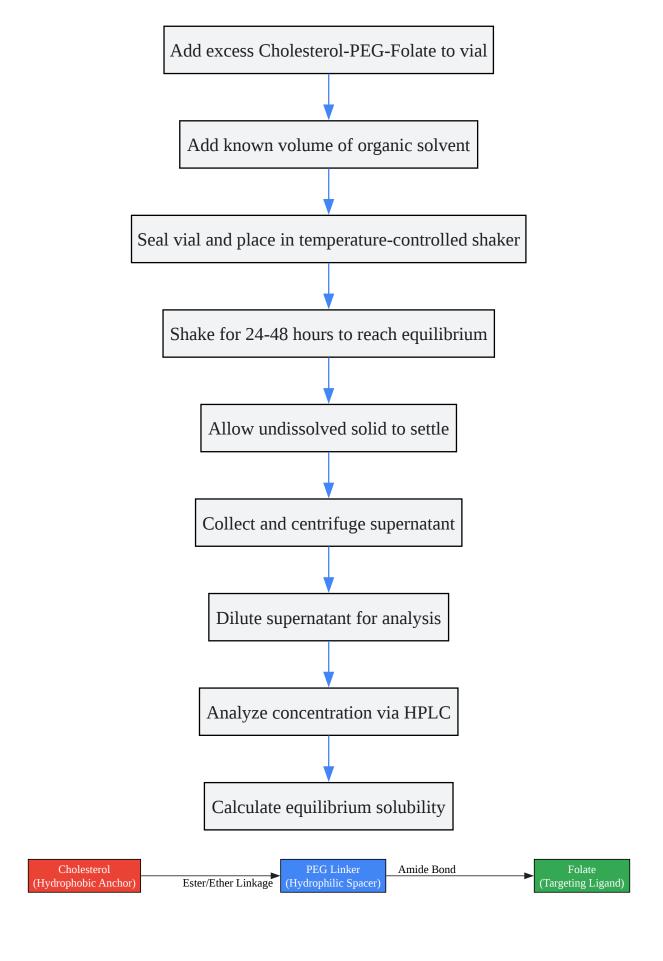
Procedure:



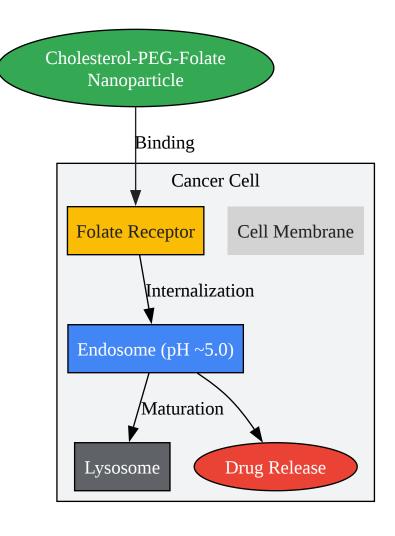
- Add an excess amount of solid Cholesterol-PEG-Folate to a scintillation vial. The excess solid should be visually apparent.
- Add a known volume of the selected organic solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
- Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- After shaking, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solid to settle.
- Carefully collect a sample of the supernatant. It is crucial not to disturb the sediment.
- Centrifuge the collected supernatant to remove any remaining suspended solid particles.
- Accurately dilute a known volume of the clear supernatant with a suitable solvent for analysis.
- Analyze the concentration of Cholesterol-PEG-Folate in the diluted sample using a prevalidated HPLC method.
- Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Workflow for Shake-Flask Method









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